![molecular formula C14H18N2O B155094 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol CAS No. 1919-95-5](/img/structure/B155094.png)
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol, also known as 5-IAI, is a psychoactive substance that belongs to the class of tryptamines. It is a potent serotonin releasing agent and has been studied for its potential therapeutic applications.
作用机制
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol acts as a potent serotonin releasing agent by binding to the serotonin transporter and inhibiting its reuptake. This leads to an increase in the extracellular concentration of serotonin, which is associated with mood regulation, appetite, and sleep. The exact mechanism of action of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is not fully understood and requires further investigation.
生化和生理效应
The administration of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been shown to induce hyperthermia, tachycardia, and hypertension in animal models. It has also been reported to increase locomotor activity and induce a state of euphoria in humans. The long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol on the brain and other organs are not well understood and require further investigation.
实验室实验的优点和局限性
The advantages of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol in lab experiments include its potent serotonin releasing activity and its potential therapeutic applications. However, the limitations of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include its potential toxicity and the lack of understanding of its long-term effects.
未来方向
For the research on 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include investigating its potential therapeutic applications in the treatment of mental disorders and neurodegenerative diseases. The development of safer and more effective serotonin releasing agents is also an area of interest. Further studies are needed to fully understand the mechanism of action and long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol.
In conclusion, 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is a potent serotonin releasing agent that has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
合成方法
The synthesis of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol involves the condensation of 5-hydroxyindole with 2-(1-pyrrolidinyl)ethylamine in the presence of a dehydrating agent. The resulting product is purified by recrystallization. The purity of the final product is determined by chromatography and spectroscopy techniques.
科学研究应用
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been studied for its potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
1919-95-5 |
|---|---|
产品名称 |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC 名称 |
3-(2-pyrrolidin-1-ylethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H18N2O/c17-12-3-4-14-13(9-12)11(10-15-14)5-8-16-6-1-2-7-16/h3-4,9-10,15,17H,1-2,5-8H2 |
InChI 键 |
UAMKBNAHFNECII-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)O |
规范 SMILES |
C1CC(NC1)CCC2=CNC3=C2C=C(C=C3)O |
同义词 |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



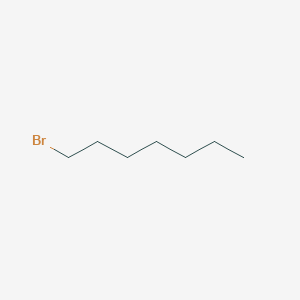
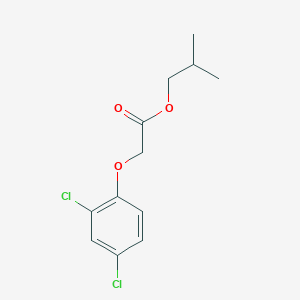
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
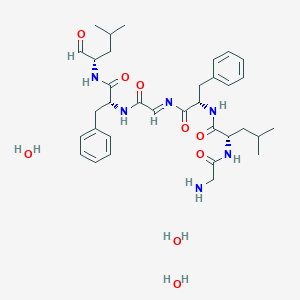
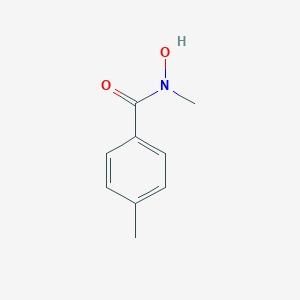
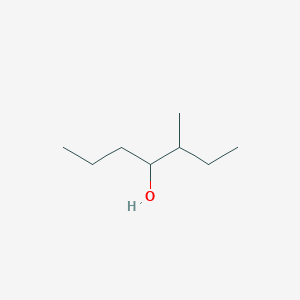
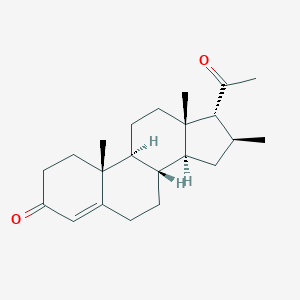
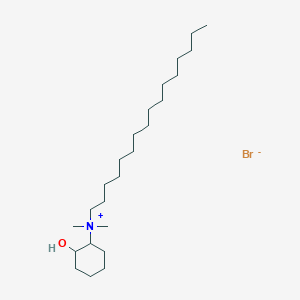
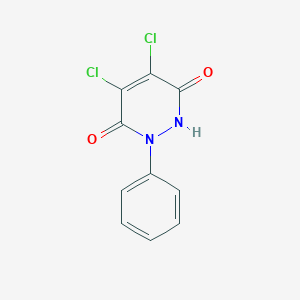
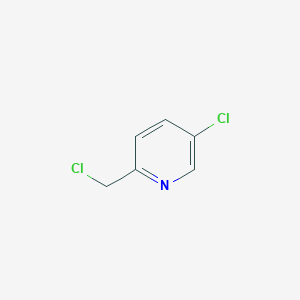
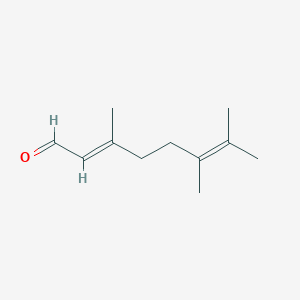
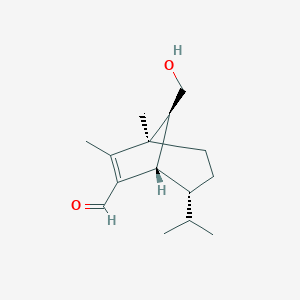
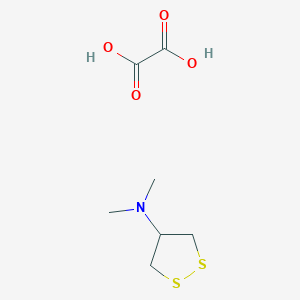
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)